molecular formula C10H18OS B7724421 p-Mentha-8-thiol-3-one CAS No. 33284-96-7

p-Mentha-8-thiol-3-one

Cat. No.: B7724421
CAS No.: 33284-96-7
M. Wt: 186.32 g/mol
InChI Key: RVOKNSFEAOYULQ-JGVFFNPUSA-N
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Mechanism of Action

Target of Action

p-Mentha-8-thiol-3-one is a volatile sulfur-containing flavor compound . It is generally used for its potent blackcurrant flavor . It has garnered interest for its potential as an insect repellent and insecticide . Notably, studies have demonstrated its inhibitory effects on the growth of diverse bacteria, such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Mode of Action

It is known that the compound is synthesized by the reaction of pulegone or isopulegone with hydrogen sulfide excess and ethanolic potassium hydroxide .

Biochemical Pathways

Given its inhibitory effects on certain bacteria , it can be inferred that it may interfere with bacterial growth and metabolism.

Pharmacokinetics

A study has shown that this compound can be successfully encapsulated in β-cyclodextrin, which could potentially improve its bioavailability . The loading capacity was about 13.5% .

Result of Action

Given its inhibitory effects on certain bacteria , it can be inferred that it may lead to the death of these bacteria, thereby acting as an effective antimicrobial agent.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown that the release of this compound from a β-cyclodextrin inclusion complex mainly occurred in the first stage of pyrolysis . At 236.3 °C, the release rate of this compound attained the maximum value . Therefore, temperature can significantly affect the release and, consequently, the action of this compound.

Chemical Reactions Analysis

Types of Reactions: p-Mentha-8-thiol-3-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers, thioesters.

Comparison with Similar Compounds

  • 8-Mercaptomenthone
  • Buchu mercaptan
  • 2-(1-Mercapto-1-methylethyl)-5-methylcyclohexanone

Comparison: p-Mentha-8-thiol-3-one is unique due to its strong blackcurrant odor, which is more potent compared to other similar compounds. Its ability to impart a fresh and diffusive top note makes it highly valuable in the fragrance and flavor industries .

Properties

CAS No.

33284-96-7

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

(2R,5S)-5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C10H18OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3/t7-,8+/m0/s1

InChI Key

RVOKNSFEAOYULQ-JGVFFNPUSA-N

Isomeric SMILES

C[C@H]1CC[C@H](C(=O)C1)C(C)(C)S

SMILES

CC1CCC(C(=O)C1)C(C)(C)S

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)S

boiling_point

56.00 to 62.00 °C. @ 0.10 mm Hg

density

0.995-1.010

physical_description

colourless to yellow brown liquid

solubility

218.4 mg/L @ 25 °C (est)
insoluble in water soluble in alcohol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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